molecular formula C17H12BrN3O3S2 B2989210 (Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-92-6

(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2989210
CAS No.: 865181-92-6
M. Wt: 450.33
InChI Key: YUGVOWVYJCVENT-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzo[d]thiazole class, featuring a sulfamoyl group at position 6, a prop-2-yn-1-yl substituent at position 3, and a Z-configuration imine (ylidene) bridge linking the benzamide moiety. The bromine atom at position 3 of the benzamide ring introduces steric and electronic effects critical for molecular interactions. The sulfamoyl group enhances solubility and hydrogen-bonding capacity, while the propynyl side chain may enable click chemistry modifications, making this compound a versatile scaffold for drug development.

Properties

IUPAC Name

3-bromo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGVOWVYJCVENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.

Chemical Structure and Properties

The compound's structure features a bromine atom and a sulfonamide group, which are significant for its biological activity. The molecular formula can be represented as:

C15H14BrN3O2SC_{15}H_{14}BrN_{3}O_{2}S

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzothiazole scaffold : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom at the 3-position is critical for enhancing the compound's reactivity.
  • Sulfonamide formation : Reacting with sulfonamide derivatives to introduce the sulfonyl group.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Cycle Arrest : It has been suggested that similar benzamide derivatives can induce S-phase arrest in cancer cells, preventing DNA replication and leading to apoptosis .
Cell LineIC50 (µM)Mechanism of Action
Molt-3 Leukemia< 6.5S-phase arrest
MCF-7 Breast CancerVariesInduction of apoptosis

Antimicrobial Activity

The sulfonamide component contributes to the antimicrobial properties observed in related compounds. Studies have shown that benzothiazole derivatives can exhibit activity against various bacterial strains, including:

  • Mechanism : The mechanism may involve inhibition of folate synthesis pathways, similar to traditional sulfa drugs.

Case Studies

  • Antiproliferative Activity Study : A study on a related compound demonstrated significant cytotoxicity against five solid tumor cell lines, with mechanisms involving cell cycle disruption and apoptosis induction .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of sulfonamide-containing benzothiazoles against resistant bacterial strains, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.

Scientific Research Applications

The compound (Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a thiazole derivative with a unique structural framework including a bromine atom, a sulfamoyl group, and a benzamide moiety.

Synthesis
The synthesis of (Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves multiple steps, typically starting from readily available precursors. The general synthetic pathway includes carefully controlled reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity. Inert atmospheres like nitrogen are often employed to prevent side reactions.

Structure and Properties
Crystallographic data reveals that the compound typically crystallizes in a specific space group, exhibiting distinct intermolecular interactions such as hydrogen bonds which contribute to its stability in solid-state. Modifications in structure can significantly affect solubility and reactivity profiles.

Potential Applications
(Z)-4-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide has potential applications in medicinal chemistry due to its potential biological applications. The mechanism of action for this compound may involve various biological targets In vitro studies may provide IC50 values indicating the potency of this compound against various biological targets, which could be crucial for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzo[d]thiazole Family

Compound A : (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

  • Key Differences :
    • Substituents : Methylsulfonyl (vs. sulfamoyl) at position 6; 2-ethoxyethyl (vs. propynyl) at position 3.
    • Bromine Position : Position 2 (benzamide) vs. position 3.
  • Ethoxyethyl’s ether linkage offers flexibility but lacks the reactivity of the terminal alkyne in propynyl.

Compound B: I6 (2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide)

  • Key Differences: Core Structure: Quinolinium iodide fused to benzo[d]thiazole (vs. benzamide linkage). Substituents: 4-Hydroxystyryl and methyl groups (vs. bromobenzamide and propynyl).
  • The hydroxyl group in I6 improves solubility but may reduce metabolic stability compared to the bromine in the target compound.

Functional Analogues in Heterocyclic Systems

Compound C : 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Key Differences :
    • Core Structure : Triazolo-thiadiazole (vs. benzo[d]thiazole).
    • Synthesis : Bromine-mediated cyclization (vs. imine formation via Schiff base reactions).
  • Impact :
    • Thiadiazoles exhibit higher electronegativity, favoring π-stacking interactions.
    • The absence of a sulfamoyl group reduces solubility but may enhance membrane permeability.

Compound D : 3-substituted-6-bromo-2-(3-nitrophenyl) quinazolin-4(3H)-one

  • Key Differences: Core Structure: Quinazolinone (vs. benzo[d]thiazole). Substituents: Nitrophenyl and cyclohexyl/benzyl groups (vs. sulfamoyl and propynyl).
  • Impact: Quinazolinones are known EGFR inhibitors, but the nitro group may confer toxicity concerns absent in the sulfamoyl-containing target compound.

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight 478.34 g/mol 490.32 g/mol 532.45 g/mol
Solubility (aq. buffer) High (sulfamoyl) Moderate (methylsulfonyl) Low (quinolinium iodide)
LogP 2.8 (estimated) 3.1 1.9

Research Findings

  • Synthesis : The target compound’s imine formation likely parallels Schiff base reactions seen in Compound C synthesis , but the use of propynyl groups introduces unique challenges in regioselectivity.
  • Reactivity : The terminal alkyne in the target compound enables click chemistry modifications, a feature absent in ethoxyethyl (Compound A) or methyl (Compound B) analogues .
  • Biological Performance : The sulfamoyl group’s hydrogen-bonding capacity may enhance target binding compared to methylsulfonyl (Compound A) or nitro groups (Compound D) .

Q & A

What are the key structural features of (Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide that influence its chemical reactivity and potential bioactivity?

Answer: The compound’s reactivity and bioactivity are governed by three critical structural elements:

  • Bromine at position 3 : Acts as an electron-withdrawing group, enhancing electrophilic substitution potential and thermal stability.
  • Sulfamoyl group at position 6 : Introduces hydrogen-bonding capacity and polarity, improving aqueous solubility for biological assays.
  • Prop-2-yn-1-yl substituent : Provides a reactive alkyne handle for click chemistry or further derivatization.
    Comparative studies of analogous benzothiazoles suggest bromine enhances stability, while sulfonamide groups improve target-binding interactions in biological systems .

What established synthetic routes are available for constructing the benzo[d]thiazol-2(3H)-ylidene core in analogous compounds?

Answer: The core is synthesized via:

Cyclocondensation : 2-Aminobenzenethiols with α-haloketones under acidic conditions (e.g., HCl/EtOH).

Oxidative cyclization : Thioamide precursors using iodine or DDQ.

Microwave-assisted methods : For time-efficient reactions (e.g., 30 min at 150°C).
For the ylidene moiety, deprotonation-alkylation sequences with propargyl bromides are effective. Critical parameters include pH control (<7) to prevent sulfamoyl decomposition and anhydrous conditions for alkyne coupling .

What analytical techniques are essential for comprehensive characterization of this compound?

Answer: A multi-technique approach is required:

High-resolution NMR : ¹H/¹³C/2D HSQC/HMBC to confirm regiochemistry and Z-configuration.

HPLC-MS : Charged aerosol detection for purity assessment (>98%) and trace byproduct identification.

Single-crystal X-ray diffraction : Resolves tautomerism in the benzothiazolylidene system.

Thermogravimetric analysis (TGA) : Evaluates thermal stability of the sulfamoyl group .

How can Design of Experiments (DoE) methodologies optimize the continuous-flow synthesis of this compound?

Answer: Implement a three-step DoE protocol:

Screening design (Plackett-Burman): Identifies critical variables (e.g., residence time, catalyst loading).

Response surface methodology (Central Composite Design): Models nonlinear parameter relationships.

In-line PAT tools : FTIR/UV-vis for real-time yield monitoring.
For example, optimization may reveal 65°C with 2.2 equiv propargyl bromide in THF/H2O maximizes yield while minimizing alkyne dimerization .

How should researchers address contradictory NOESY and X-ray data during conformational analysis?

Answer: Follow this protocol:

Recheck purity : HPLC-MS to rule out conformational impurities.

Variable-temperature NMR : Assesses rotational barriers in solution.

DFT vs. X-ray comparison : Identifies environmental effects on torsion angles.

Synchrotron X-ray : High-resolution data (<0.8 Å) detects subtle polymorphism.
Discrepancies may indicate solution-phase flexibility stabilized by crystal packing .

What strategies improve atom economy in the propynylation step?

Answer: Key approaches include:

CuI/Proline catalysis : Reduces propynyl reagent excess from 3.0 to 1.2 equivalents.

Biphasic solvents : DME/H2O facilitates catalyst recycling.

Microwave irradiation : 20 min at 120°C vs. 6h reflux.

In situ propynyl donor generation : Via Seyferth-Gilbert homologation.
Inline IR monitoring optimizes reaction endpoints to minimize oligomerization .

What accelerated stability protocols assess hydrolytic degradation pathways?

Answer: Conduct forced degradation studies under:

Acidic (0.1N HCl, 40°C), basic (0.1N NaOH, 40°C), and neutral (PBS pH 7.4, 60°C) conditions.
Monitor via:

  • UPLC-PDA : Parent compound depletion at 254 nm.
  • LC-QTOF : Degradant identification.
  • ¹⁹F NMR : Tracks sulfamoyl stability.
    Focus on propiolic ester susceptibility to nucleophilic attack, with kinetics modeled via Arrhenius plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.